BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to Methyl 3-
aminopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Methyl 3-aminopyridine-4-
Compound Name:
carboxylate

Cat. No.: B145495

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminopyridine-4-carboxylate is a heterocyclic building block with significant
potential in medicinal chemistry and drug discovery. Its substituted pyridine core is a key
pharmacophore in a variety of biologically active compounds, particularly as a scaffold for
kinase inhibitors. This technical guide provides a comprehensive review of the available
literature on methyl 3-aminopyridine-4-carboxylate, detailing its synthesis, chemical
properties, and known applications. This document aims to serve as a valuable resource for
researchers and professionals engaged in the design and development of novel therapeutics.

Chemical Properties and Data

Methyl 3-aminopyridine-4-carboxylate is a solid organic compound with the chemical formula
C7HsN202 and a molecular weight of 152.15 g/mol .[1][2] It is characterized by a pyridine ring
substituted with an amino group at the 3-position and a methyl carboxylate group at the 4-
position.

Table 1: Physicochemical Properties of Methyl 3-aminopyridine-4-carboxylate and Related
Isomers
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Methyl 3-

Methyl 4-

3-aminopyridine-4-

Property aminopyridine-4- aminopyridine-3- . .
carboxylic acid
carboxylate carboxylate
CAS Number 55279-30-6[3] 16135-36-7[4][5] Not Available
Molecular Formula C7HsN202[1][2] C7HsN202[4][5] CeHsN202[6]

Molecular Weight 152.15 g/mol [1][2] 152.15 g/mol [4][5] 138.13 g/mol [6]

Appearance Solid[1] Off-white solid[4]

Melting Point Not Available 172-174 °C[4] 308 °C[6]

- _ _ 288.7+20.0 °C _
Boiling Point Not Available ) Not Available
(Predicted)[4]

Solubility Not Available Soluble in Methanol[4]  Not Available
COC(=0O)clccnccIN[l  COC(=O)clc[nH]cccl

SMILES NclcnccclC(0O)=0I6]
12] =N
XLQIGLBALINHKR- _ FYEQKMAVRYRMBL-

InChl Key Not Available

UHFFFAOYSA-N[1][2]

UHFFFAOYSA-NI6]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of methyl 3-aminopyridine-

4-carboxylate is not readily available in the reviewed literature, plausible synthetic routes can

be inferred from the synthesis of its regioisomer, methyl 4-aminopyridine-3-carboxylate, and

related aminopyridine derivatives.

A common strategy for the synthesis of aminopyridine carboxylic acid esters involves the

protection of the amino group, followed by esterification and subsequent deprotection.

Hypothetical Synthetic Pathway

A potential synthetic route to methyl 3-aminopyridine-4-carboxylate could start from 3-

aminopyridine-4-carboxylic acid. The synthesis can be envisioned in two main steps: protection

of the amino group, followed by esterification of the carboxylic acid, and finally, deprotection of

the amino group.
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Caption: Hypothetical synthesis of methyl 3-aminopyridine-4-carboxylate.

Detailed Experimental Protocol (Adapted from the
synthesis of Methyl 4-aminopyridine-3-carboxylate[4])

Step 1: Boc Protection of 3-Aminopyridine-4-carboxylic Acid (Hypothetical)

e To a solution of 3-aminopyridine-4-carboxylic acid in a suitable solvent (e.g., dioxane/water
mixture), add a base such as sodium hydroxide.

 To this solution, add di-tert-butyl dicarbonate (Bocz0) and stir at room temperature overnight.

 Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an
organic solvent (e.g., ethyl acetate).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the N-Boc protected intermediate.

Step 2: Esterification of N-Boc-3-aminopyridine-4-carboxylic Acid (Hypothetical)

» Method A: Fischer Esterification. Dissolve the N-Boc protected acid in an excess of methanol
and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux
and monitor the reaction by TLC. Upon completion, neutralize the reaction mixture, remove
the excess methanol, and extract the product.

o Method B: Alkylation. Dissolve the N-Boc protected acid in a suitable aprotic solvent (e.g.,
DMF) and add a base (e.g., potassium carbonate). To this suspension, add methyl iodide
and stir at room temperature until the reaction is complete (monitored by TLC). Quench the
reaction with water and extract the product with an organic solvent.

Step 3: Deprotection to Yield Methyl 3-aminopyridine-4-carboxylate
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o Dissolve the resulting methyl N-Boc-3-aminopyridine-4-carboxylate in a mixture of
trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).[4]

 Stir the reaction at room temperature for 2-4 hours.[4]

o Concentrate the reaction mixture under reduced pressure to remove the solvent and excess
TFA.[4]

e Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate to
neutralize any remaining acid.[4]

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the final product, methyl 3-aminopyridine-4-carboxylate.[4]

Applications in Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry,
particularly in the development of kinase inhibitors. The nitrogen atom of the pyridine ring and
the amino group can form crucial hydrogen bond interactions with the hinge region of the
kinase active site, a key interaction for potent inhibition.

While specific biological data for methyl 3-aminopyridine-4-carboxylate is scarce in the
public domain, its structural similarity to known kinase inhibitor fragments suggests its potential
as a valuable building block in this area.[7][8]

Methyl 3-aminopyridine-
4-carboxylate Scaffold

ATP
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Caption: Aminopyridine scaffold interaction with a kinase active site.

Potential as a Kinase Inhibitor Scaffold

Derivatives of 4-aminopyrazolopyrimidine, which are structurally related to aminopyridines,
have been successfully developed as inhibitors of various kinases, including FGFR, Src, and
BTK.[7] This suggests that the 3-aminopyridine-4-carboxylate core could serve as a valuable
starting point for the design of novel kinase inhibitors. The amino group at the 3-position and
the pyridine nitrogen can mimic the hydrogen bonding interactions of the adenine moiety of
ATP with the kinase hinge region. The carboxylate at the 4-position provides a handle for
further derivatization to explore other regions of the ATP binding pocket and achieve selectivity
and potency.

Spectroscopic Data

Detailed spectroscopic data (*H NMR, 3C NMR, IR, MS) for methyl 3-aminopyridine-4-
carboxylate are not explicitly reported in the searched literature. However, characteristic
spectral features can be predicted based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for Methyl 3-aminopyridine-4-carboxylate
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Technique Predicted Features

- Aromatic protons on the pyridine ring (typically

in the range of & 7.0-8.5 ppm).- A singlet for the
1H NMR methyl ester protons (around & 3.8-4.0 ppm).- A

broad singlet for the amino group protons

(variable chemical shift).

- Carbonyl carbon of the ester (around & 165-

175 ppm).- Aromatic carbons of the pyridine ring

13C NMR _
(in the range of 4 110-160 ppm).- Methyl carbon
of the ester (around & 50-55 ppm).
- N-H stretching vibrations of the primary amine
(around 3300-3500 cm~1).- C=0 stretching

IR (Infrared) vibration of the ester (around 1700-1730 cm™1).-
C=C and C=N stretching vibrations of the
pyridine ring (in the fingerprint region).

MS (Mass Spec) - Amolecular ion peak (M*) at m/z 152.

Conclusion

Methyl 3-aminopyridine-4-carboxylate is a promising but currently under-explored building
block for medicinal chemistry. While detailed synthetic and biological data are limited in publicly
accessible literature, its structural features strongly suggest its potential as a scaffold for the
development of novel kinase inhibitors and other therapeutic agents. This technical guide has
compiled the available information and provided a framework for its synthesis and potential
applications, aiming to stimulate further research into this valuable compound. Future work
should focus on developing a robust and scalable synthesis, followed by a thorough evaluation
of its biological activity against a panel of relevant targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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